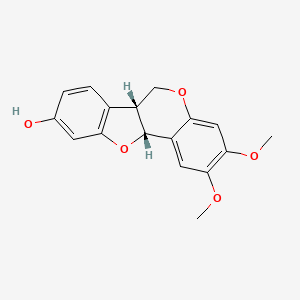

(-)-Sparticarpin

描述

Structure

3D Structure

属性

CAS 编号 |

73793-85-8 |

|---|---|

分子式 |

C17H16O5 |

分子量 |

300.3 g/mol |

IUPAC 名称 |

(6aR,11aR)-2,3-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol |

InChI |

InChI=1S/C17H16O5/c1-19-15-6-11-13(7-16(15)20-2)21-8-12-10-4-3-9(18)5-14(10)22-17(11)12/h3-7,12,17-18H,8H2,1-2H3/t12-,17-/m0/s1 |

InChI 键 |

QXSOYBBYHNOUSH-SJCJKPOMSA-N |

SMILES |

COC1=C(C=C2C(=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O)OC |

手性 SMILES |

COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)C4=C(O3)C=C(C=C4)O)OC |

规范 SMILES |

COC1=C(C=C2C(=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O)OC |

产品来源 |

United States |

Discovery, Isolation, and Natural Occurrence of Sparticarpin

Historical Account of (-)-Sparticarpin Isolation

This compound was first identified as a new phytoalexin isolated from the leaflets of Spartium junceum (Spanish broom) following inoculation with fungi. core.ac.uknaturalproducts.netresearchgate.net While the precise year of its initial isolation is not explicitly detailed in the provided literature, research referencing the isolation and structural elucidation of this compound from Spartium junceum dates back to approximately 1980. researchgate.netjst.go.jp The identification of this compound contributed to the broader understanding of pterocarpan (B192222) phytoalexins, a group of compounds known for their significant biological activities, particularly their antifungal properties, which are vital for plant defense. core.ac.ukresearchgate.netscispace.com

Botanical Sources and Distribution of this compound

Primary Isolation from Spartium junceum

The primary and most significant natural source from which this compound has been isolated is Spartium junceum, commonly known as Spanish broom. core.ac.uknaturalproducts.netresearchgate.netnzpcn.org.nz This perennial shrub, native to the Mediterranean region, has also naturalized in other parts of the world, including New Zealand and California. nzpcn.org.nzbugwood.orgreabic.net The compound was specifically identified from fungus-inoculated leaflets of this plant, highlighting its role as a phytoalexin within Spartium junceum. core.ac.uknaturalproducts.net

Occurrence in other Leguminous Plants (e.g., Lupinus species)

While this compound itself is documented from Spartium junceum, other leguminous plants (family Fabaceae) are known to produce related pterocarpan compounds. For instance, Ulex europaeus has been a source for pterocarpans like maackiain (B7765809) and 2-hydroxy-4-methoxypterocarpin, which also exhibit antifungal activity. core.ac.ukresearchgate.net Similarly, pterocarpine (B192219) has been isolated from Millettia speciosa. researchgate.net

In contrast, the genus Lupinus (lupins) is widely studied within the Fabaceae family, but the available literature primarily associates Lupinus species with quinolizidine (B1214090) alkaloids, such as sparteine (B1682161) and lupanine. These alkaloids are recognized for their distinct chemical structures and significant toxicity, rather than pterocarpan phytoalexins like this compound. europa.eubund.deresearchgate.net

Methodologies for Extraction and Purification of this compound in Academic Research

The isolation and purification of natural products like this compound from plant matrices involve a series of well-established techniques in academic research. These methods are designed to efficiently extract the target compounds and then separate them from a complex mixture of other plant metabolites.

Solvent Extraction Techniques

Solvent extraction is the foundational step for isolating bioactive compounds from plant materials. The selection of appropriate solvents is critical, as it depends on the polarity of the target compound and the nature of the plant matrix. Common solvents used in the extraction of compounds from leguminous plants, including pterocarpans, include:

Methanol (B129727) (MeOH): A polar solvent frequently used for initial extraction due to its broad solvency. core.ac.uknih.gov

Ethanol: Another polar solvent, often employed for its effectiveness and relatively lower toxicity compared to other organic solvents. nih.govresearchgate.net

Acetone: An intermediate polarity solvent used in various extraction protocols. core.ac.ukresearchgate.net

Dichloromethane (DCM): A moderately polar solvent often used in fractionation steps. core.ac.uk

Hexane: A nonpolar solvent, typically used for extracting less polar compounds. researchgate.net

Established extraction methods include maceration (soaking plant material in a solvent), Soxhlet extraction (continuous extraction using a reflux system), and more advanced techniques like ultrasound-assisted or microwave-assisted extraction. core.ac.uknih.gov These processes aim to solubilize and draw out the desired compounds from the plant tissues. google.comresearchgate.netarxiv.org

Chromatographic Separation Strategies

Following the initial solvent extraction, chromatographic techniques are indispensable for purifying this compound from the crude plant extract. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. Key chromatographic strategies employed in research include:

Flash Chromatography: A rapid form of column chromatography that uses moderate pressure to speed up the separation process. It is commonly used for initial fractionation of plant extracts, often employing silica (B1680970) gel or reversed-phase silica as the stationary phase and solvent gradients (e.g., methanol-water, dichloromethane-methanol mixtures) as the mobile phase. core.ac.uk

Column Chromatography: A general technique where the extract is passed through a column packed with a stationary phase (e.g., silica gel, alumina). Compounds separate based on their differing affinities for the stationary and mobile phases. nih.govarxiv.orgscribd.com

Sephadex LH20 Chromatography: This technique utilizes a gel matrix (Sephadex LH20) that separates compounds based on size exclusion and adsorption properties, often using solvent mixtures like dichloromethane-acetone. core.ac.uk

High-Performance Liquid Chromatography (HPLC): A highly effective technique offering superior resolution and sensitivity for the final purification and analysis of compounds. nih.govceur-ws.org

These methods are often applied sequentially, with flash chromatography or column chromatography used for initial cleanup and enrichment, followed by HPLC for the final isolation of pure this compound. core.ac.uknih.govarxiv.org

Preparative Chromatography

Preparative chromatography is a fundamental technique employed for the isolation and purification of specific compounds from complex mixtures, such as plant extracts. Unlike analytical chromatography, which focuses on identifying and quantifying components, preparative chromatography aims to obtain a substantial quantity of a pure substance for further study or application. This process is crucial in natural product chemistry for isolating bioactive compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a widely utilized preparative technique. In preparative HPLC, larger columns packed with stationary phases are used, allowing for the injection of larger sample volumes and higher flow rates. The separation is based on the differential partitioning of compounds between the mobile and stationary phases, driven by their chemical properties. For pterocarpans and related compounds, reversed-phase HPLC, often using C18 columns with mobile phases comprising mixtures of water and organic solvents like methanol or acetonitrile, is commonly applied. frontiersin.orgresearchgate.netbiorxiv.orgmdpi.commdpi.comencyclopedia.pub

Other advanced preparative chromatographic methods include Centrifugal Partition Chromatography (CPC) and High-Speed Counter-Current Chromatography (HSCCC). CPC utilizes a biphasic solvent system and a rotating coil planet centrifuge to achieve separation based on partition coefficients, offering advantages in handling crude extracts and achieving high purity. HSCCC is another liquid-liquid partition chromatography technique that allows for the separation of compounds without solid stationary phases, minimizing irreversible adsorption and degradation. mdpi.com

The selection of an appropriate preparative method involves optimizing parameters such as column type, mobile phase composition, flow rate, and temperature to achieve a balance between purity, yield, and throughput. Following preparative separation, analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are typically employed to confirm the purity and elucidate the structure of the isolated compound. researchgate.netbiorxiv.orgmdpi.com

Advanced Separation Techniques

Beyond preparative chromatography, a suite of advanced techniques is indispensable for the comprehensive isolation, purification, and structural elucidation of natural products like this compound. These techniques are critical for confirming the identity and purity of isolated compounds.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H NMR, ¹³C NMR) and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are paramount for determining the molecular structure, including the connectivity of atoms, stereochemistry, and functional groups. researchgate.netmdpi.com

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) provide information about the molecular weight and fragmentation patterns of compounds, aiding in their identification. Tandem Mass Spectrometry (MS/MS) offers further structural detail through fragmentation analysis. biorxiv.org

Advanced Chromatographic Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: Coupling liquid chromatography with mass spectrometry allows for the simultaneous separation and identification of compounds within a mixture, providing both retention time and mass spectral data. biorxiv.org LC-MS/MS-based molecular networking is a powerful tool for identifying and isolating related compounds from complex natural product extracts. biorxiv.org

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid (typically CO₂) as the mobile phase, offering advantages such as faster separation times, reduced solvent consumption, and suitability for purifying thermally labile or poorly soluble compounds. It is particularly effective for chiral separations.

These advanced techniques, often used in conjunction with preparative chromatography, ensure the accurate isolation and characterization of target molecules, providing the detailed research findings required for understanding their properties and biological roles.

Environmental and Ecological Triggers for this compound Production

As a phytoalexin, this compound is biosynthesized by plants in response to specific environmental and ecological triggers, primarily as a defense mechanism against biotic stress. The production of phytoalexins is a complex process regulated by the plant's signaling pathways that are activated upon encountering adverse conditions.

Key triggers for the biosynthesis of pterocarpans and related isoflavonoids, including this compound, have been identified as:

Fungal Infection and Pathogen Attack: The most significant trigger for phytoalexin production is the presence of pathogenic microorganisms, such as fungi. Upon sensing fungal spores or their components, plants initiate a cascade of defense responses, leading to the de novo synthesis and accumulation of phytoalexins like this compound at the site of infection. frontiersin.org

Mechanical Injury: Physical damage to plant tissues can also elicit the production of phytoalexins, as it can compromise the plant's structural integrity and expose it to potential microbial invasion.

Environmental Stressors: A broader range of abiotic factors can also induce phytoalexin biosynthesis. These include exposure to ultraviolet (UV) radiation, changes in temperature, variations in soil water content, nutrient deficiencies (e.g., nitrogen or phosphorus), and salinity. These stressors can mimic or activate similar defense signaling pathways as pathogen attack.

Hormonal Signals: Plant hormones, such as jasmonates and salicylic (B10762653) acid, play crucial roles in mediating defense responses and can influence the accumulation of secondary metabolites, including phytoalexins.

The biosynthesis of pterocarpans involves a series of enzymatic steps converting primary metabolites into complex structures. For instance, the pathway leading to medicarpin (B1676140) and other pterocarpans involves enzymes like isoflavone (B191592) reductase, pterocarpan synthase, and dehydratases, which are activated under stress conditions. Understanding these triggers is vital for comprehending the ecological role of this compound and for developing strategies to enhance its production in plant cell cultures or through biotechnological approaches.

Structural Elucidation and Stereochemical Characterization of Sparticarpin

Determination of the Core Pterocarpan (B192222) Scaffold

The fundamental molecular architecture of (-)-Sparticarpin is established as a pterocarpan. This class of natural products is characterized by a tetracyclic fused ring system, comprising a benzofuran (B130515) moiety fused with a benzopyran ring researchgate.netnih.gov. Spectroscopic techniques are paramount in elucidating such complex structures. Nuclear Magnetic Resonance (NMR) spectroscopy, including detailed analyses of 1H NMR, 13C NMR, correlation spectroscopy (COSY), heteronuclear multiple-quantum coherence (HMQC), and heteronuclear multiple-bond coherence (HMBC), provides crucial information about the connectivity and arrangement of atoms within the molecule researchgate.netresearchgate.net. Mass Spectrometry (MS) further aids in determining the molecular weight and fragmentation patterns, supporting the identification of the pterocarpan core researchgate.netlipidmaps.org. Additionally, X-ray diffraction analysis has been a definitive method for confirming the detailed three-dimensional structure of pterocarpans, including their fused ring systems and the characteristic cis-junction between the chroman and benzofuran rings, which is often supported by NOESY correlations researchgate.netresearchgate.net.

Establishment of Substituent Patterns

This compound possesses the molecular formula C17H16O5 lipidmaps.org. Through extensive spectroscopic analysis, including NMR and MS data, its specific substitution pattern has been elucidated. This compound has been identified as 7-Hydroxy-3,9-dimethoxypterocarpan lipidmaps.org. This nomenclature indicates the presence of a hydroxyl group at the C-7 position and methoxy (B1213986) groups at the C-3 and C-9 positions of the pterocarpan skeleton lipidmaps.org. The precise location and nature of these substituents were confirmed by detailed interpretation of the spectroscopic data obtained from the isolated compound researchgate.netresearchgate.net.

Absolute Stereochemistry and Chirality at C-6a and C-11a

The absolute stereochemistry of this compound at the key C-6a and C-11a positions has been unequivocally determined to be (6aR,11aR) researchgate.netkfnl.gov.sa. This stereochemical assignment was primarily established through a combination of advanced spectroscopic techniques. Circular Dichroism (CD) spectroscopy provided significant evidence, with the observed positive curve at 286 nm being consistent with the (6aR,11aR) configuration researchgate.net. This finding is further corroborated by the measured specific optical rotation, which is reported as [α]D −268.0 (c 0.013, CHCl3) researchgate.net. Direct confirmation of the absolute stereochemistry has also been achieved through X-ray diffraction analysis of crystalline samples of this compound researchgate.net. Furthermore, NOESY NMR experiments have confirmed the cis-fusion of the B/C rings, a common structural feature in naturally occurring pterocarpans, which is integral to their stereochemical configuration researchgate.netresearchgate.net. The stereogenic center at the C-2' position has been assigned as R using the modified Mosher method researchgate.net.

The precise three-dimensional arrangement of atoms, or stereochemistry, is fundamental to how molecules interact with biological targets such as enzymes, receptors, and DNA nih.gov. For this compound, the established (6aR,11aR) configuration at the core chiral centers, along with the determined configuration at C-2', plays a crucial role in its molecular recognition within biological systems. This specific spatial orientation dictates how this compound fits into the binding sites of biological macromolecules, thereby influencing its biological activity and recognition by cellular machinery. The accurate determination of all stereocenters is therefore essential for a complete understanding of its biological role and potential applications.

Biosynthetic Pathways of Sparticarpin

General Isoflavonoid (B1168493) Biosynthesis Precursors

The biosynthesis of all isoflavonoids, including (-)-Sparticarpin, begins with primary metabolites derived from the shikimate and acetate (B1210297) pathways. The core precursors are the amino acid L-phenylalanine and malonyl-coenzyme A (malonyl-CoA).

The initial steps are catalyzed by a series of enzymes belonging to the general phenylpropanoid pathway:

Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to cinnamic acid.

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.

4-coumarate:CoA ligase (4CL) then activates p-coumaric acid by attaching a coenzyme A molecule, forming p-coumaroyl-CoA.

This activated molecule, p-coumaroyl-CoA, serves as a key branching point, directing carbon flow into various classes of flavonoids. For isoflavonoid synthesis, one molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA, which are derived from acetyl-CoA via the action of acetyl-CoA carboxylase (ACC). This condensation reaction is the gateway to the flavonoid skeleton.

Enzymatic Transformations Leading to the Pterocarpan (B192222) Skeleton

The formation of the distinctive pterocarpan structure is a multi-step enzymatic process that creates a complex, fused four-ring system from a linear isoflavone (B191592) precursor. This transformation involves sequential reductions and a critical cyclization reaction that establishes the stereochemistry of the final molecule.

The process begins with an isoflavone, which undergoes the following key transformations:

Isoflavone Reductase (IFR): This enzyme catalyzes the reduction of a double bond in the C-ring of a 2'-hydroxyisoflavone intermediate, creating an isoflavanone (B1217009). This step is crucial as it introduces a chiral center, setting the stage for the final stereospecific structure.

Vestitone (B1219705) Reductase (VR): The keto group at position C-4 of the isoflavanone is then reduced by VR to a hydroxyl group, yielding a 2'-hydroxyisoflavanol.

Pterocarpan Synthase (PTS): This enzyme, identified as a dirigent domain-containing protein, catalyzes the final and pivotal step: the intramolecular cyclization of the 2'-hydroxyisoflavanol. nih.govnih.gov This dehydration reaction forms the dihydrofuran ring (the fourth ring), completing the pterocarpan skeleton. The stereospecific nature of PTS is critical in determining whether a (-) or (+) pterocarpan is formed. nih.gov

The table below summarizes the key enzymatic steps in the formation of the general pterocarpan skeleton.

| Enzyme | Abbreviation | Substrate Class | Product Class | Function |

| Isoflavone Reductase | IFR | 2'-Hydroxyisoflavone | Isoflavanone | Reduction of C2-C3 double bond |

| Vestitone Reductase | VR | Isoflavanone | Isoflavanol | Reduction of C4 keto group |

| Pterocarpan Synthase | PTS | 2'-Hydroxyisoflavanol | Pterocarpan | Intramolecular cyclization (ring closure) |

Specific Steps in this compound Biosynthesis

The synthesis of this compound, also known as (-)-Maackiain, follows the general isoflavonoid pathway before diverging into a specific branch characterized by unique hydroxylation and cyclization patterns on the isoflavone core.

Intermediates in the Pathway

The dedicated pathway to this compound begins with the common isoflavone intermediate, formononetin (B1673546) . This molecule is derived from the flavanone (B1672756) liquiritigenin (B1674857) . The subsequent intermediates are unique to the biosynthesis of pterocarpans with an 8,9-methylenedioxy substitution pattern, such as this compound.

The established sequence of intermediates is as follows:

Liquiritigenin (a flavanone)

Daidzein (an isoflavone)

Formononetin (4'-O-methylated daidzein)

3'-Hydroxyformononetin

2',7-Dihydroxy-4',5'-methylenedioxyisoflavone

(3R)-Sophorol (the corresponding isoflavanone)

7,2'-Dihydroxy-4',5'-methylenedioxyisoflavanol (the isoflavanol)

This compound [(-)-Maackiain] (the final pterocarpan)

Role of Isoflavone Synthase (IFS)

Isoflavone synthase (IFS) is the pivotal enzyme that defines the entry point into the isoflavonoid class of compounds. researchgate.net It is a cytochrome P450-dependent monooxygenase that catalyzes a complex rearrangement reaction. IFS acts on flavanone precursors, such as liquiritigenin or naringenin. The reaction involves a 2,3-aryl migration of the B-ring on the heterocyclic C-ring, converting the flavanone skeleton into a 2-hydroxyisoflavanone (B8725905). nih.gov This intermediate is unstable and is rapidly dehydrated, either spontaneously or enzymatically by a 2-hydroxyisoflavanone dehydratase (HID), to yield the stable isoflavone core structure. nih.gov In the pathway leading to this compound, IFS converts liquiritigenin to 2-hydroxyliquiritigenin, which is then dehydrated to daidzein, the direct precursor of formononetin. The action of IFS is the committed step that diverts metabolic flow from the general flavonoid pathway specifically toward the synthesis of isoflavones and their derivatives.

Post-Isoflavone Modifications

Following the synthesis of the isoflavone formononetin, a series of specific "decorating" enzymes modify the molecule to produce the unique structure of this compound. These modifications are critical for the compound's identity and biological activity.

3'-Hydroxylation: The first specific step is the hydroxylation of formononetin at the 3' position of the B-ring. This reaction is catalyzed by isoflavone 3'-hydroxylase (I3'H) , another cytochrome P450 enzyme. This creates the intermediate 3'-hydroxyformononetin.

Methylenedioxy Bridge Formation: A defining structural feature of this compound is the methylenedioxy bridge on the D-ring (derived from the B-ring of the isoflavone precursor). This bridge is formed from adjacent hydroxyl groups at the 4' and 5' positions (corresponding to the 8 and 9 positions in the final pterocarpan). This reaction is catalyzed by a specialized cytochrome P450 enzyme, known as a methylenedioxy bridge-forming enzyme. researchgate.netresearchgate.net This enzyme first hydroxylates the 2' position of 3'-hydroxyformononetin and then catalyzes the cyclization of the vicinal 3' and 4' hydroxyls to form the five-membered dioxole ring.

Reductions and Cyclization: The resulting isoflavone, 2',7-dihydroxy-4',5'-methylenedioxyisoflavone, then enters the final steps of pterocarpan formation as described in section 4.2. It is reduced by IFR to the isoflavanone (sophorol), which is further reduced by VR to the corresponding isoflavanol. Finally, pterocarpan synthase (PTS) catalyzes the ring closure to yield the final this compound [(-)-Maackiain] molecule.

Regulation of Biosynthesis in Response to Environmental Stimuli

The biosynthesis of pterocarpans like this compound is tightly regulated and is a key component of the induced defense system in many leguminous plants. These compounds function as phytoalexins, antimicrobial molecules synthesized de novo in response to pathogen attack or other environmental stresses.

The regulation occurs primarily at the transcriptional level. Exposure to biotic stimuli, such as fungal cell wall fragments (elicitors), or abiotic stresses like heavy metals, wounding, or UV radiation, leads to a rapid and coordinated upregulation of the genes encoding the biosynthetic enzymes. nih.gov This includes genes from the general phenylpropanoid pathway (e.g., PAL, CHS) and, crucially, the specific genes of the isoflavonoid and pterocarpan branches (e.g., IFS, IFR, PTS).

This transcriptional activation is controlled by a network of transcription factors, primarily from the MYB, bHLH, and WD40 families, which can bind to promoter regions of the biosynthetic genes. mdpi.commdpi.com The accumulation of this compound transcripts is typically transient, peaking hours after the initial stimulus, followed by the accumulation of the compound itself at the site of stress or infection, where it helps to inhibit the growth of invading microorganisms.

Induction by Microbial Elicitors

The production of phytoalexins is a hallmark of plant defense against microbial pathogens. This response is often triggered by elicitors, which are molecules of microbial origin that are recognized by the plant and initiate a signaling cascade leading to the activation of defense genes. While direct evidence for the elicitation of this compound is not extensively documented, studies on closely related pterocarpans in other legume species provide a framework for its likely induction.

In various legumes, fungal cell wall components, such as glucans and chitin, as well as glycoproteins and peptides, have been shown to be potent elicitors of isoflavonoid and pterocarpan biosynthesis. For instance, in transformed root cultures of Lotus corniculatus, a related legume, the isoflavan (B600510) phytoalexins vestitol (B31614) and sativan (B30306) are synthesized de novo upon treatment with both biotic and abiotic elicitors. ishs.org This suggests that microbial elicitors likely play a significant role in triggering the biosynthesis of this compound in Spartium junceum.

The general mechanism involves the perception of the elicitor by plant cell surface receptors, which initiates a signal transduction pathway. This pathway often involves ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. These signaling events culminate in the transcriptional activation of genes encoding key enzymes in the phenylpropanoid and isoflavonoid pathways, such as phenylalanine ammonia-lyase (PAL) and chalcone (B49325) synthase (CHS), leading to the accumulation of phytoalexins.

Table 1: Representative Microbial Elicitors and Their Effects on Pterocarpan Phytoalexin Accumulation in Legumes (General)

| Elicitor Type | Source Organism (Example) | Affected Plant Species (Example) | Induced Pterocarpan (Example) | Reference |

| Glucan | Phytophthora megasperma | Soybean (Glycine max) | Glyceollin (B191339) | osti.gov |

| Chitin | Fungal cell walls | Alfalfa (Medicago sativa) | Medicarpin (B1676140) | osti.gov |

| Glycoprotein | Colletotrichum lindemuthianum | French bean (Phaseolus vulgaris) | Phaseollin | osti.gov |

Note: This table provides examples from related legume species due to the absence of specific data for this compound.

Stress-Induced Production Mechanisms

Abiotic stresses, such as heavy metal exposure, UV radiation, and wounding, are also known to induce the production of phytoalexins in plants. These stressors can trigger defense responses that overlap with those initiated by microbial elicitors. The accumulation of phytoalexins under abiotic stress is considered part of a broader strategy to protect the plant from opportunistic pathogens that might exploit stress-weakened tissues.

For example, treatment of white clover (Trifolium repens) with mercuric chloride (HgCl₂), an abiotic stressor, leads to an increase in the levels of the pterocarpan medicarpin. nih.gov Similarly, in cowpea (Vigna unguiculata), the abiotic elicitor copper sulfate (B86663) (CuSO₄) has been shown to induce the synthesis of isoflavonoid phytoalexins. ias.ac.in These findings suggest that the biosynthetic pathway leading to this compound in Spartium junceum is likely responsive to various environmental stresses.

The mechanisms underlying stress-induced phytoalexin production are complex and can involve the generation of ROS, which act as signaling molecules to activate defense gene expression. Physical damage to plant tissues can also release endogenous elicitors from the plant's own cell walls, which then trigger a defense response.

Table 2: Examples of Abiotic Stress-Induced Pterocarpan Accumulation in Legumes (General)

| Abiotic Stressor | Plant Species (Example) | Induced Pterocarpan (Example) | Reference |

| Heavy Metals (e.g., CuSO₄) | Cowpea (Vigna unguiculata) | Daidzein and related compounds | ias.ac.in |

| UV Radiation | Alfalfa (Medicago sativa) | Medicarpin | ijcmas.com |

| Wounding | French bean (Phaseolus vulgaris) | Phaseollin | ijcmas.com |

Note: This table provides examples from related legume species due to the absence of specific data for this compound.

Chemical Synthesis of Sparticarpin and Analogs

Total Synthesis Strategies for the Pterocarpan (B192222) Core

The fundamental challenge in synthesizing pterocarpans lies in the construction of the strained cis-fused benzofuro[3,2-c]chroman ring system and the stereocontrolled installation of the two chiral centers at the 6a and 11a positions. Various strategies have been developed to address this challenge. researchgate.netnih.gov

Key synthetic approaches often involve the formation of the core through intramolecular cyclization reactions. nih.gov One common strategy involves the synthesis of a 2'-hydroxyisoflavan precursor, which can then be cyclized under acidic or oxidative conditions to form the pterocarpan ring system. Other notable methods include palladium-catalyzed coupling reactions to form key carbon-carbon or carbon-oxygen bonds late in the synthesis. nih.govrsc.org

Biomimetic synthesis seeks to replicate the plausible biosynthetic pathways that occur in nature. wikipedia.org In leguminous plants, pterocarpans are biosynthesized from isoflavone (B191592) precursors. nih.gov A key step is the enzymatic reduction of an isoflavone followed by hydroxylation and subsequent dehydration and cyclization of a 2'-hydroxyisoflavanol intermediate. nih.gov This final ring-closure is believed to proceed through a quinone methide intermediate, a highly reactive species that undergoes intramolecular nucleophilic attack by the 2'-hydroxyl group to forge the characteristic tetrahydrofuran (B95107) ring of the pterocarpan. researchgate.netnih.gov

In the laboratory, synthetic chemists have mimicked this approach. These strategies often involve the acid-catalyzed cyclization of isoflav-3-enes or the oxidative cyclization of isoflavans. The reaction is thought to proceed through a quinone methide-like intermediate, which then undergoes a stereoelectronically controlled cyclization to yield the pterocarpan core. researchgate.net The stereochemical outcome of this cyclization is crucial and is often influenced by the substrate's existing stereochemistry and the reaction conditions. The biosynthesis is guided by pterocarpan synthase (PTS), an enzyme containing dirigent-like domains that stabilize the quinone methide intermediate and control the stereochemistry of the ring closure. nih.govnih.gov

Achieving high stereoselectivity is paramount in the synthesis of pterocarpans like (-)-sparticarpin. Several methodologies have been developed to control the absolute and relative stereochemistry of the 6a and 11a centers. dntb.gov.ua

Stereoselective strategies can be broadly categorized:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources to introduce the desired stereochemistry.

Asymmetric Catalysis: Chiral catalysts, often based on transition metals complexed with chiral ligands, are used to influence the stereochemical outcome of key bond-forming reactions. For example, asymmetric induction in reactions of styrenes with 1,4-benzoquinones using chiral titanium(IV) complexes has been explored for building related structures. researchgate.net

Substrate-Controlled Diastereoselection: In this method, existing stereocenters in the substrate guide the formation of new stereocenters. For instance, the diastereoselective allylation of aromatic aldehydes with cyclic allylsiloxanes has been used to control the relative stereochemistry of the pterocarpan molecule. nih.gov

Lewis Acid-Promoted Reactions: Lewis acids can be used to promote cycloaddition reactions, such as the reaction of 2-alkoxy-1,4-benzoquinones with 2H-chromenes, to stereoselectively form the pterocarpan skeleton. nih.gov

These methods enable the synthesis of specific enantiomers, which is critical as the biological activity of pterocarpans is often highly dependent on their absolute configuration. dntb.gov.ua

Convergent and Divergent Synthetic Routes for this compound

Modern synthetic planning often employs convergent or divergent strategies to enhance efficiency, particularly when creating a library of related compounds. researchgate.net

A divergent synthesis is particularly useful for producing analogs of a natural product. encyclopedia.pubmdpi.com This strategy begins with the synthesis of a common intermediate or core structure, which is then elaborated through various reaction pathways to yield a range of different target molecules. encyclopedia.pubnih.gov In the context of this compound, a common pterocarpan core could be synthesized and then subjected to different late-stage functionalization reactions—such as methylation, prenylation, or hydroxylation—at various positions on the aromatic rings to produce sparticarpin itself and a variety of non-natural analogs for biological screening.

| Synthetic Strategy | Description | Application to this compound Synthesis |

| Convergent | Independent synthesis of complex fragments followed by their late-stage assembly. | Synthesis of a chromene piece and a phenol (B47542) piece, followed by a coupling reaction. |

| Divergent | Synthesis of a common core structure which is then modified to create multiple analogs. | A common pterocarpan skeleton is synthesized and then subjected to various functionalization reactions. |

Synthesis of Stereoisomers and Diastereomers of Sparticarpin

The synthesis of stereoisomers—enantiomers and diastereomers—of a natural product is crucial for understanding its biological mode of action. taylorandfrancis.com Often, only one stereoisomer is biologically active. taylorandfrancis.com Synthetic access allows for the creation of isomers that may be difficult or impossible to obtain from natural sources. nih.gov

The synthesis of the enantiomer, (+)-sparticarpin, would typically follow the same synthetic route as for the natural (-)-enantiomer but would start with the opposite enantiomer of a chiral starting material or employ the opposite enantiomer of a chiral catalyst.

Diastereomers, which have different configurations at one or more, but not all, of the chiral centers, can also be targeted. For pterocarpans, this would mean creating isomers with a trans-fusion between the B and C rings, as opposed to the natural cis-fusion. The synthesis of these isomers can often be achieved by altering the conditions of key cyclization or reduction steps to favor the formation of a different diastereomer. beilstein-journals.org The creation of a library containing multiple stereoisomers allows for comprehensive structure-stereochemistry-activity relationship (SSAR) studies. nih.gov

Preparation of Labeled this compound for Mechanistic Studies

To study the mechanism of action, metabolic fate, or distribution of this compound in biological systems, isotopically labeled versions are required. researchgate.net Labeling involves replacing one or more atoms in the molecule with their isotopes, which can be either stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C). researchgate.netnih.gov

The synthesis of labeled this compound can be achieved in several ways:

Using a Labeled Precursor: The synthesis can begin with a simple, commercially available starting material that already contains the isotopic label. For example, a synthesis could start from ¹³C-labeled benzene (B151609) or phenol to incorporate the label into one of the aromatic rings. researchgate.net

Late-Stage Label Introduction: An isotope can be introduced near the end of the synthetic sequence. This is often more efficient in terms of isotope usage. For example, a tritium (B154650) (³H) or deuterium (B1214612) (²H) label could be introduced by catalytic reduction of a double bond or a halogenated precursor with ³H₂ or ²H₂ gas. A ¹⁴C or ¹³C label could be introduced via a methylation reaction using labeled methyl iodide (¹⁴CH₃I or ¹³CH₃I).

These labeled compounds are invaluable tools. Stable isotopes are typically detected by mass spectrometry or NMR spectroscopy, while radioactive isotopes are detected by scintillation counting or autoradiography, allowing researchers to trace the molecule's path and interactions within a biological system. rsc.org

| Isotope | Type | Common Synthetic Introduction Method | Detection Method |

| ²H (Deuterium) | Stable | Catalytic deuteration; Reduction with NaBD₄ | Mass Spectrometry, NMR |

| ¹³C | Stable | Use of ¹³C-labeled starting materials (e.g., ¹³CO₂) | Mass Spectrometry, ¹³C-NMR |

| ³H (Tritium) | Radioactive | Catalytic tritiation; Reduction with NaB³H₄ | Scintillation Counting |

| ¹⁴C | Radioactive | Use of ¹⁴C-labeled reagents (e.g., ¹⁴CH₃I) | Scintillation Counting, Autoradiography |

Biological Activities and Preclinical Mechanistic Investigations of Sparticarpin

Phytoalexin Function: Antifungal and Antibacterial Properties

Pterocarpans, including (-)-Sparticarpin, are recognized for their role as phytoalexins nih.govnih.govnih.gov. Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack, serving as a crucial component of the plant's defense system whiterose.ac.uknih.gov.

In Vitro Antimicrobial Assays Against Plant Pathogens

As a member of the pterocarpan (B192222) class, this compound is presumed to possess antimicrobial properties. Pterocarpans, in general, have demonstrated activity against various microorganisms naturalproducts.netwhiterose.ac.uk. Studies on related pterocarpan compounds have indicated considerable antimicrobial activity against bacterial and fungal strains nih.gov. For instance, other pterocarpans have been tested against specific fungi naturalproducts.net. However, specific in vitro data detailing the minimum inhibitory concentrations (MICs) or zones of inhibition for this compound against particular plant pathogens were not found in the provided search results.

Role in Plant Disease Resistance

Phytoalexins, by definition, play a direct role in plant disease resistance by inhibiting or killing invading pathogens whiterose.ac.uknih.gov. Pterocarpans, including this compound, function as these defense substances in leguminous plants and can also act as signaling molecules in plant-microorganism interactions naturalproducts.netnih.gov. This classification suggests that this compound contributes to the plant's innate immune response against microbial threats. However, detailed investigations into the specific molecular pathways or mechanisms by which this compound mediates this resistance in plants are not extensively documented in the available literature.

In Vitro Cellular Activity in Non-Human Models

While pterocarpans as a class have been associated with various cellular activities, specific experimental data for this compound in non-human cell models is limited.

Exploration of Anti-Inflammatory Potential (in non-human cell/animal models)

Pterocarpans are known to possess anti-inflammatory properties naturalproducts.netnih.gov. Nevertheless, specific research exploring the anti-inflammatory potential of this compound using in vitro assays on non-human cell lines or in vivo animal models was not found within the provided snippets. Studies on other compounds have utilized models such as LPS-stimulated RAW 264.7 cells or various animal models to assess anti-inflammatory effects nih.govmdpi.comresearchgate.netscielo.brepdf.pub, but this compound has not been specifically highlighted in these contexts.

Molecular Mechanisms of Action (Hypothesized and Investigated)

The precise molecular mechanisms through which this compound exerts its biological effects are not extensively detailed in the provided literature. While its classification as a pterocarpan phytoalexin implies antimicrobial action, the specific targets or pathways involved remain largely uncharacterized for this particular compound. Some databases mention the exploration of mechanisms of action compared to structurally similar drugs naturalproducts.netgoogle.com. Further research is needed to elucidate the molecular underpinnings of any observed activities of this compound.

Target Identification and Engagement Studies

Specific studies detailing the identification and engagement of molecular targets by this compound are not extensively documented in the reviewed literature. Target identification in drug discovery is a critical first step to understanding a compound's mechanism of action, often involving genetic research, biochemical assays, and phenotypic screenings wjbphs.comeditco.bio. While pterocarpans as a class are known to interact with cellular processes, the precise molecular targets for this compound remain to be definitively established.

Interaction with Cellular Signaling Pathways

Information regarding the specific interaction of this compound with cellular signaling pathways is limited. However, related compounds within the pterocarpan family have been suggested to influence cell signaling researchgate.net. For instance, studies on the isoflavonoid (B1168493) calycosin, which shares some structural similarities with pterocarpans, have indicated modulation of the SMAD3-mediated NOTCH signaling pathway in lung adenocarcinoma models nih.gov. Nevertheless, direct evidence for this compound's engagement with specific signaling cascades is not yet comprehensively reported.

Enzymatic Inhibition or Modulation Studies

The literature does not currently provide specific details on the enzymatic inhibition or modulation activities of this compound. Enzyme inhibitors are crucial in biochemical regulation and have diverse applications, including therapeutic interventions d-nb.infoucl.ac.uklongdom.org. While the general principles of enzyme inhibition, such as competitive, non-competitive, and uncompetitive mechanisms, are well-understood d-nb.infolibretexts.org, no specific enzymes have been identified as direct targets of this compound in the available research.

In Vivo Preclinical Studies (in Non-Human Organisms)

Preclinical studies are essential for evaluating the efficacy and safety of compounds before human trials erbc-group.comhumanspecificresearch.org. These studies often involve in vitro assays and in vivo animal models mdpi.comnih.gov. While this compound's classification as a phytoalexin suggests a role in plant defense, specific preclinical pharmacological evaluations in animal models are not widely reported in the examined literature.

Efficacy in Model Organisms for Plant Protection

This compound is recognized as a phytoalexin, compounds produced by plants to defend against pathogens researchgate.netresearchgate.netkfnl.gov.sa. Phytoalexins are integral to plant defense systems, playing a role in protecting plants from microbial infections tandfonline.comoup.com. This classification inherently points to a function in plant protection. However, detailed in vivo studies demonstrating the efficacy of this compound against specific plant pathogens or in particular plant model organisms are not extensively detailed in the current search results. Research in plant protection often involves assessing the impact of compounds on disease development in controlled environments or field trials plantprotection.plfao.org.

Preliminary Pharmacological Evaluation in Animal Models

Specific preliminary pharmacological evaluations of this compound in animal models, such as anti-tumor activity in xenograft models, are not prominently featured in the provided search results. Preclinical studies commonly utilize xenograft models, where human cancer cells are implanted into immunocompromised animals, to assess a compound's potential therapeutic effects mdpi.comnih.govpsu.edu. While pterocarpans as a class have been associated with general anticancer activities researchgate.netresearchgate.net, and this compound has been listed in studies related to cancer cell lines nih.gov, direct evidence from dedicated in vivo preclinical pharmacological studies for this compound is limited.

Compound Summary

Advanced Analytical Methodologies for Research on Sparticarpin

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of natural product chemistry, enabling the separation of complex mixtures and the quantification of individual components. For (-)-Sparticarpin, High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry are particularly relevant.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal technique for both the purity assessment and quantification of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of isoflavonoids. The purity of an isolated sample of this compound can be determined by developing a method that resolves the target compound from any impurities, with purity often expressed as a percentage of the total peak area in the chromatogram. mdpi.com

For quantification, a validated HPLC method is essential. univ-lyon1.fr This involves establishing linearity, accuracy, and precision. elsevierpure.comresearchgate.netmdpi.com A calibration curve is constructed by analyzing standard solutions of this compound at known concentrations, allowing for the accurate determination of its quantity in unknown samples. nih.gov Diode-Array Detection (DAD) is frequently used as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.com Furthermore, chiral HPLC can be employed to resolve the enantiomers of synthetic or racemic pterocarpan (B192222) mixtures, which is crucial for studying stereospecific properties. nih.gov

Table 1: Representative HPLC Parameters for Pterocarpan Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Acetonitrile/Methanol (B129727) and Water (often with acid modifier like formic acid) | Elution of compounds with varying polarities |

| Flow Rate | 0.5 - 1.5 mL/min | Optimization of separation and analysis time |

| Detector | UV/Diode-Array Detector (DAD) at ~280-310 nm | Detection and spectral confirmation |

| Column Temp. | 25 - 40 °C | Ensure reproducible retention times |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of compounds. However, due to the low volatility and polar nature of flavonoids like this compound, direct analysis is often not feasible. mdpi.com Chemical derivatization is a necessary prerequisite to increase volatility and thermal stability, making the compound suitable for GC analysis. jfda-online.com

The most common derivatization method is silylation, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com This process significantly reduces the polarity of the molecule. semanticscholar.org Once derivatized, the compound can be analyzed by GC-MS, where the gas chromatograph separates the components of the mixture and the mass spectrometer provides mass-to-charge ratio data, enabling identification based on the mass spectrum and fragmentation pattern. chromatographyonline.com

Table 2: Common Derivatization Approaches for GC-MS of Flavonoids

| Derivatization Type | Reagent Example | Target Functional Group |

|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH) |

| Alkylation | Methyl iodide (CH₃I) | Hydroxyl (-OH), Carboxyl (-COOH) |

| Acylation | Acetic anhydride | Hydroxyl (-OH), Amino (-NH₂) |

Spectroscopic Techniques for Structural Confirmation

Following isolation, spectroscopic techniques are employed to confirm the molecular structure of this compound. These methods provide detailed information about the connectivity of atoms, molecular weight, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules like this compound. nih.gov A suite of NMR experiments is used to piece together the complex pterocarpan skeleton.

Utility of ¹H NMR: Provides information on the number and chemical environment of protons. The chemical shifts, integration values, and coupling constants of the aromatic and aliphatic protons help to define the substitution pattern on the aromatic rings and the relative stereochemistry of the chiral centers. nih.govpublish.csiro.au

Utility of ¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their electronic environment (e.g., aromatic, aliphatic, carbonyl).

Utility of 2D NMR: Two-dimensional NMR experiments are crucial for establishing the final structure. ukm.my

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to connect adjacent protons within the molecular framework.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons based on their attached protons.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural insights through fragmentation analysis. wikipedia.org For a compound like this compound, electrospray ionization (ESI) is a common soft ionization technique that generates the molecular ion with minimal fragmentation. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the pterocarpan skeleton. researchgate.net The molecule is fragmented through collision-induced dissociation (CID), and the resulting fragment ions provide valuable information about the structure. youtube.com For pterocarpans, characteristic fragmentation patterns often involve cleavages of the heterocyclic rings, which can help confirm the core structure. nih.gov

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for determining the absolute configuration of chiral molecules. mtoz-biolabs.com Since this compound possesses chiral centers, its enantiomers will interact differently with circularly polarized light. chiralabsxl.com CD spectroscopy measures this differential absorption. mtoz-biolabs.com

The utility of CD spectroscopy lies in its sensitivity to the three-dimensional arrangement of atoms. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, serves as a unique fingerprint of a specific enantiomer. mdpi.com By comparing the experimental CD spectrum of an isolated natural product with that of a known standard or with spectra predicted by theoretical calculations, the absolute stereochemistry of the chiral centers in this compound can be unambiguously assigned. nih.govschrodinger.comnih.gov This is a critical step in the complete structural characterization of the molecule.

Table 3: Summary of Spectroscopic Techniques and Their Utility for this compound

| Technique | Information Provided | Utility in Structural Analysis |

|---|---|---|

| NMR (¹H, ¹³C, 2D) | Atomic connectivity, chemical environment, relative stereochemistry | Elucidation of the complete planar structure and relative configuration |

| MS (ESI, HRMS, MS/MS) | Molecular weight, elemental formula, fragmentation patterns | Confirmation of molecular formula and structural features of the pterocarpan core |

| CD Spectroscopy | Differential absorption of circularly polarized light | Determination of the absolute configuration (stereochemistry) of chiral centers |

Based on a comprehensive search of available scientific literature, there are currently no published research studies that have utilized metabolomics or proteomics approaches to investigate the biological effects of the chemical compound this compound.

Therefore, it is not possible to provide an article on "" with a focus on "Metabolomics and Proteomics Approaches in Biological Systems Research" as there is no existing data on this specific topic. The scientific community has not yet applied these particular advanced analytical techniques to this compound.

Future Research Directions and Conceptual Academic Applications

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthesis of pterocarpans, including (-)-Sparticarpin, involves a complex series of enzymatic reactions. While several key enzymes in the general pterocarpan (B192222) pathway have been identified, specific enzymes that dictate the unique structural features of individual pterocarpans remain to be discovered. Future research should focus on identifying and characterizing the complete enzymatic cascade leading to this compound.

Key enzymes in the pterocarpan biosynthetic pathway that are likely involved in the formation of this compound include:

Isoflavone (B191592) Synthase (IFS): Catalyzes the conversion of a flavanone (B1672756) to an isoflavone, a critical entry point into the pterocarpan pathway.

Isoflavone 2'-hydroxylase (I2'H): A cytochrome P450 enzyme that introduces a hydroxyl group at the 2' position of the isoflavone B-ring. nih.govnih.gov

Isoflavone Reductase (IFR): Reduces the double bond in the isoflavone C-ring to produce an isoflavanone (B1217009). nih.gov

Vestitone (B1219705) Reductase (VR): Catalyzes the reduction of the keto group of vestitone (a 2'-hydroxyisoflavanone) to form a 2'-hydroxyisoflavanol. nih.govnih.gov

Pterocarpan Synthase (PTS): A recently identified dirigent domain-containing protein that facilitates the stereospecific cyclization of the 2'-hydroxyisoflavanol intermediate to form the characteristic tetracyclic pterocarpan core. nih.govoup.comresearchgate.net The stereochemistry of the final pterocarpan product is determined by the stereochemistry at the C-3 position of the isoflavanol precursor. nih.govoup.com

Further investigation is required to identify the specific isoforms of these enzymes and any additional tailoring enzymes, such as methyltransferases or glycosyltransferases, that may be responsible for the final structure of this compound.

Development of Chemoenzymatic Synthetic Routes

The complex stereochemistry of this compound presents a significant challenge for traditional chemical synthesis. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a promising alternative for the efficient and stereocontrolled synthesis of this and other pterocarpans. mdpi.comnih.govnih.govchemrxiv.orgmdpi.com

A potential chemoenzymatic strategy for this compound could involve:

Chemical synthesis of a suitable isoflavone precursor.

Enzymatic conversion of the precursor through a cascade of reactions employing the biosynthetic enzymes identified in section 10.1 (e.g., I2'H, IFR, VR, and PTS). This would allow for the precise control of stereochemistry at the chiral centers.

Chemical modification of the enzymatically produced pterocarpan scaffold to introduce any additional functional groups present in this compound.

This approach would not only provide a scalable route to this compound for further biological evaluation but also facilitate the synthesis of novel analogs.

Comprehensive Target Profiling in Relevant Biological Systems

A critical next step in understanding the potential of this compound is to identify its molecular targets within biological systems. The biological activity of other pterocarpans, such as the antiproliferative effects of bitucarpin A and erybraedin C on neuroblastoma cells, suggests that this compound may also interact with specific cellular components to elicit a biological response. mdpi.com

Future research should employ a range of target identification strategies, including:

Affinity chromatography: Using immobilized this compound to capture its binding partners from cell lysates.

Protein microarrays: Screening for interactions between this compound and a large number of purified proteins.

Computational approaches: Utilizing molecular docking and virtual screening to predict potential protein targets based on the three-dimensional structure of this compound. nih.govnih.govmolecularpartners.commdpi.com

Identifying the specific molecular targets of this compound will be crucial for elucidating its mechanism of action and predicting its potential therapeutic applications.

Exploration of Novel Preclinical Biological Activities and Their Underlying Mechanisms

Given the diverse biological activities reported for other pterocarpans, including antimicrobial, anti-inflammatory, and anticancer effects, it is highly probable that this compound possesses a range of interesting preclinical biological activities. mdpi.comnih.govfrontiersin.orgnih.gov

Systematic screening of this compound in a variety of preclinical models is warranted. This should include assays for:

Antimicrobial activity: Against a panel of pathogenic bacteria and fungi.

Antiproliferative activity: Against a range of cancer cell lines.

Anti-inflammatory activity: In cellular and animal models of inflammation.

Neuroprotective activity: In models of neurodegenerative diseases.

Once a significant biological activity is identified, further studies will be necessary to elucidate the underlying molecular mechanism of action. drugbank.comnih.govdrugbank.com This will involve investigating the effects of this compound on specific signaling pathways and cellular processes, informed by the target profiling studies described in section 10.3.

Engineering Plant Systems for Enhanced Phytoalexin Production

Phytoalexins like this compound are typically produced in plants at low levels and often only in response to stress. nih.gov Metabolic engineering offers a powerful set of tools to enhance the production of these valuable compounds in plant systems. nih.govfrontiersin.orgfrontiersin.org

Strategies for engineering enhanced this compound production in plants could include:

Overexpression of key biosynthetic genes: Increasing the expression of genes encoding enzymes such as IFS, I2'H, IFR, VR, and PTS.

Downregulation of competing pathways: Suppressing the expression of genes involved in metabolic pathways that divert precursors away from pterocarpan biosynthesis.

Transcription factor engineering: Modulating the expression of transcription factors that regulate the expression of the entire pterocarpan biosynthetic pathway.

Development of plant cell cultures: Establishing cell suspension or hairy root cultures for the contained and scalable production of this compound.

These approaches could lead to the development of sustainable and cost-effective production platforms for this compound and other valuable phytoalexins.

Design of Advanced Analogs for Specific Research Probes

The development of chemical probes based on the this compound scaffold could provide invaluable tools for studying its biological targets and mechanisms of action. nih.gov By chemically modifying the this compound structure, it is possible to create analogs with specific properties, such as:

Fluorescently labeled probes: For visualizing the subcellular localization of this compound's targets.

Biotinylated probes: For affinity-based isolation and identification of target proteins.

Photoaffinity probes: For covalently labeling and identifying binding partners upon photoactivation.

These advanced analogs will be instrumental in dissecting the complex biology of this compound and validating its molecular targets.

Computational Drug Discovery and De Novo Design Based on Sparticarpin Scaffold

The unique tetracyclic scaffold of this compound represents an attractive starting point for computational drug discovery and de novo design efforts. mdpi.comnih.govresearchgate.netresearchgate.netarxiv.org By leveraging the three-dimensional structure of the sparticarpin scaffold, computational methods can be used to:

Perform virtual screening: To identify other molecules with similar shapes and chemical properties that may bind to the same biological targets.

Design focused libraries of analogs: By computationally exploring modifications to the sparticarpin scaffold that are predicted to enhance binding affinity and selectivity for a particular target.

Execute de novo design: To generate entirely new molecular structures that incorporate the key pharmacophoric features of the sparticarpin scaffold but possess improved drug-like properties.

These computational approaches have the potential to accelerate the discovery of novel therapeutic agents based on the promising chemical architecture of this compound.

常见问题

Q. What are the established synthetic pathways for (-)-Sparticarpin, and what key reaction conditions influence yield?

this compound, a pterocarpan phytoalexin, is synthesized via multistep organic reactions. Critical steps include alcoholysis, esterification, and oxidation, with solvents (e.g., ethanol, methanol) and temperature control (heating/cooling cycles) significantly affecting yield. For example, acidification and recrystallization are pivotal for purification . Researchers should replicate protocols with attention to solvent ratios and reaction times to ensure reproducibility.

Q. Which spectroscopic techniques are essential for characterizing this compound’s purity and structural conformation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are indispensable. NMR identifies substituent positions (e.g., methoxy groups at C-6 and C-7), while MS confirms molecular weight. Melting point analysis and chromatographic methods (TLC/HPLC) validate purity. Novel compounds require full spectral data deposition in supplementary materials .

Q. How do researchers design bioactivity assays to evaluate this compound’s antimicrobial properties?

Standardized assays include broth microdilution for minimum inhibitory concentration (MIC) determination against Gram-positive/negative bacteria. Positive controls (e.g., ampicillin) and solvent controls (DMSO) are critical. Replicates (n ≥ 3) and statistical analysis (ANOVA) ensure robustness. Include growth curve analysis to assess bacteriostatic vs. bactericidal effects .

Q. What criteria determine the selection of this compound analogs for structure-activity relationship (SAR) studies?

Prioritize analogs with modifications at reactive sites (e.g., hydroxyl/methoxy groups). Computational docking predicts binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase). Validate predictions via in vitro assays. Include both natural and synthetic derivatives to assess functional group contributions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR spectral data for this compound across studies?

Contradictions often arise from solvent polarity or impurities. Cross-validate data using identical conditions (deuterated solvents, concentration). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Reference internal standards (e.g., TMS) and compare with literature spectra from authenticated samples .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (Sharpless epoxidation) enhance enantioselectivity. Monitor enantiomeric excess (EE) via chiral HPLC or polarimetry. Kinetic resolution during crystallization can further purify the desired enantiomer. Report EE values and purification steps in detail .

Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?

Differences may stem from bioavailability or metabolic degradation. Use pharmacokinetic studies (e.g., plasma half-life) to assess stability. Pair in vitro MIC data with in vivo efficacy in murine infection models. Statistical tools (e.g., Bland-Altman plots) quantify agreement between models .

Q. What methodologies validate the ecological role of this compound as a phytoalexin in Spartium junceum?

Induce stress (pathogen inoculation/UV exposure) in plant tissues and quantify this compound via LC-MS. Compare accumulation kinetics with defense gene expression (qPCR). Use mutant lines (CRISPR) lacking biosynthesis genes to confirm causality. Field studies under natural pathogen pressure provide ecological relevance .

Methodological Guidance for Researchers

- Literature Review : Use databases (SciFinder, PubMed) with filters for "phytoalexins" and "pterocarpans." Cross-reference primary sources for synthesis protocols and spectral data .

- Data Reporting : Follow CONSORT guidelines for experimental replicability. Deposit raw spectral data in repositories (e.g., Zenodo) and cite them in supplementary materials .

- Ethical Compliance : For in vivo studies, include IACUC approval numbers and detailed housing conditions in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。